2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde
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Overview
Description
2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core with a methoxy group at the 4-position and an acetaldehyde group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazine ring, followed by functionalization to introduce the methoxy and acetaldehyde groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reliability of the produced compound .
Chemical Reactions Analysis
Types of Reactions
2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired functional group.
Major Products Formed
Oxidation: Formation of 2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetic acid.
Reduction: Formation of 2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}ethanol.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}propanoic acid
- 2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}ethanol
Uniqueness
2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for various research applications, as it can serve as a versatile intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9-8-4-7(2-3-13)5-12(8)11-6-10-9/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIIPRZINXDSIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NN2C1=CC(=C2)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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